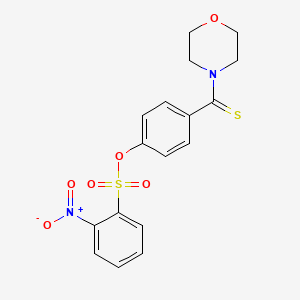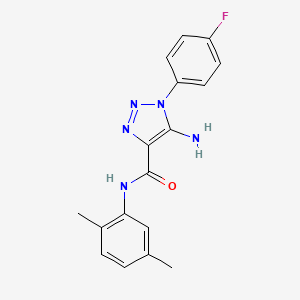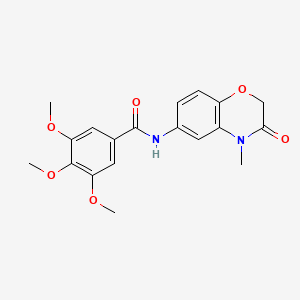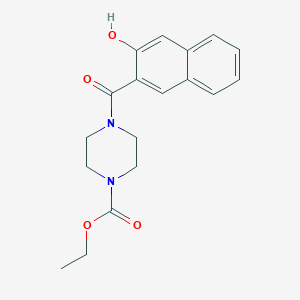
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as NBD-Cl, is a chemical compound widely used in scientific research. It is a fluorescent labeling reagent that is commonly used to label proteins and peptides for biochemical and biophysical studies. The compound is widely used in the fields of biochemistry, molecular biology, and pharmacology due to its unique properties and versatility.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the covalent attachment of the compound to the amino acid residues of proteins and peptides. The compound reacts with the amino group of lysine and the N-terminal amino group of proteins and peptides to form stable thioether bonds. The fluorescent properties of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate are due to the presence of the nitrobenzene and morpholine groups in the molecule.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate does not have any direct biochemical or physiological effects as it is used as a labeling reagent. However, the labeled proteins and peptides can be used to study the biochemical and physiological effects of various compounds and interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate as a labeling reagent include its high sensitivity, stability, and versatility. The compound can be used to label a wide range of proteins and peptides, and the labeled molecules can be easily detected using fluorescence spectroscopy. The limitations of using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate include its potential toxicity and the possibility of interfering with the biological activity of the labeled proteins and peptides.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. These include the development of new labeling strategies using 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate to study protein-protein interactions in complex biological systems, and the use of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate to study the conformational changes in membrane proteins. Additionally, the development of new fluorescent labeling reagents that can be used in conjunction with 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate could lead to new breakthroughs in the field of biochemistry and molecular biology.
Synthesemethoden
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 4-(4-morpholinyl)phenyl isothiocyanate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or acetonitrile. The product is purified by column chromatography and characterized by spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is a widely used fluorescent labeling reagent that is used to label proteins and peptides for biochemical and biophysical studies. The compound is used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used to study the conformational changes in proteins and peptides.
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-19(21)15-3-1-2-4-16(15)27(22,23)25-14-7-5-13(6-8-14)17(26)18-9-11-24-12-10-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTFBUJNJJKDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4971357.png)
![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4971370.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4971376.png)
![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)